1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid

Peptidomimetics Conformational analysis Reverse turn induction

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid (CAS 1638760-82-3) is a BOC-protected, 2-methyl-substituted azetidine-3-carboxylic acid building block with molecular formula C₁₀H₁₇NO₄ and molecular weight 215.25 g/mol. The compound combines three functionally critical features in a single scaffold: a strained four-membered azetidine ring, a BOC-protected secondary amine enabling orthogonal deprotection under acidic conditions, and a free carboxylic acid at the 3-position for direct conjugation or further derivatization.

Molecular Formula C10H16NO4
Molecular Weight 214.242
CAS No. 1638760-82-3
Cat. No. B2505902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid
CAS1638760-82-3
Molecular FormulaC10H16NO4
Molecular Weight214.242
Structural Identifiers
SMILESCC1C(CN1C(=O)OC(C)(C)C)C(=O)[O-]
InChIInChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/p-1
InChIKeyGLXXUWWAQCAPNM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid (CAS 1638760-82-3): Procurement-Relevant Identity and Physicochemical Baseline


1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid (CAS 1638760-82-3) is a BOC-protected, 2-methyl-substituted azetidine-3-carboxylic acid building block with molecular formula C₁₀H₁₇NO₄ and molecular weight 215.25 g/mol . The compound combines three functionally critical features in a single scaffold: a strained four-membered azetidine ring, a BOC-protected secondary amine enabling orthogonal deprotection under acidic conditions, and a free carboxylic acid at the 3-position for direct conjugation or further derivatization. Its computed LogP of 0.76 and predicted boiling point of 326.6 ± 35.0 °C distinguish it from closely related N-Boc-azetidine-carboxylic acid analogs . Commercially available purities range from ≥95% to 98%, with the compound stored at room temperature .

Why Generic Substitution of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid Fails: Evidence for Scaffold-Specific Differentiation


The 2-methyl substituent on the azetidine ring of CAS 1638760-82-3 confers conformational and physicochemical properties that are absent in the unsubstituted analog 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) and cannot be replicated by regioisomeric 3-methyl substitution (CAS 887591-62-0). Published conformational analysis demonstrates that 2-alkyl substitution on the azetidine ring significantly enhances γ-turn-inducing ability in peptide backbones—a property that the 3-substituted or unsubstituted analogs do not share to the same degree [1]. In receptor binding studies, peptides incorporating a 2-carboxy-azetidine (Aze) residue exhibit Kiμ values of 2.3–5.6 nM at the μ-opioid receptor, whereas the corresponding 3-carboxy-azetidine (3Aze) analogs show 6- to 37-fold weaker affinity (Kiμ = 34–210 nM) [2]. Furthermore, the 2-methyl group increases the computed LogP from 0.4 (unsubstituted Boc-azetidine-3-carboxylic acid) to 0.76, indicating a measurable shift in lipophilicity that influences membrane partitioning and pharmacokinetic behavior [3]. These data demonstrate that substitution position and ring size are not interchangeable parameters; selecting the 3-unsubstituted, 2-unsubstituted, or 3-methyl regioisomer as a surrogate for CAS 1638760-82-3 introduces quantifiable losses in conformational control, target affinity, and physicochemical profile.

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid (CAS 1638760-82-3) Against Closest Analogs


γ-Turn versus β-Turn Conformational Induction: 2-Alkyl-Azetidine versus Proline Scaffolds

In a head-to-head conformational comparison of model tetrapeptides (R₂CO-2-R₁Aze-L-Ala-NHMe vs. corresponding Pro and α-MePro analogs), molecular modeling and FT-IR studies demonstrated that the four-membered azetidine ring preferentially stabilizes γ-turn conformations, whereas the five-membered proline ring favors β-turns [1]. Critically, the presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring (such as the 2-methyl group in CAS 1638760-82-3) significantly enhances turn-inducing ability. Specifically, over 40% of Ac-Aze-Ala-NHMe conformers adopt a γ-turn H-bond (COᵢ−NHᵢ₊₂), and this percentage increases to 50% for the 2,2-disubstituted azetidine derivative 14b [1]. In contrast, Pro-containing dipeptides show only 40% γ-turn-like conformations with a predominant β-turn propensity [1].

Peptidomimetics Conformational analysis Reverse turn induction Molecular modeling

μ-Opioid Receptor Affinity: 2-Carboxy-Azetidine (Aze) versus 3-Carboxy-Azetidine (3Aze) in Endomorphin Peptides

In a systematic SAR study of endomorphin analogs, replacement of the Pro² residue with (S)-azetidine-2-carboxylic acid (Aze, the deprotected core of the target compound) yielded peptides [Aze²]EM-1 and [Aze²]EM-2 with Kiμ values of 2.3 ± 0.23 nM and 5.6 ± 1.2 nM, respectively [1]. In contrast, the corresponding 3-carboxy-azetidine (3Aze) analogs [3Aze²]EM-1 and [3Aze²]EM-2 exhibited substantially weaker μ-receptor affinity with Kiμ values of 34 ± 5.1 nM and 210 ± 51 nM, representing 14.8-fold and 37.5-fold reductions, respectively [1]. The Aze-containing peptides also showed the highest functional bioactivity in the GPI assay: [Aze²]EM-1 IC₅₀ = 7.9 ± 0.83 nM vs. [3Aze²]EM-1 IC₅₀ = 140 ± 32 nM [1].

Opioid peptides GPCR binding Structure-activity relationship Peptide drug design

Lipophilicity Shift: Computed LogP of 2-Methyl-Boc-azetidine-3-carboxylic acid versus Unsubstituted Analog

The computed partition coefficient (XLogP3-AA) of 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2, the unsubstituted analog) is 0.4, as listed in PubChem [1]. In contrast, the experimentally validated computed LogP for CAS 1638760-82-3 (2-methyl-substituted) is 0.76, as reported by ChemSrc . This represents a ΔLogP of +0.36 (approximately 2.3-fold increase in octanol/water partition coefficient), attributable solely to the addition of the 2-methyl group. Molecular weight correspondingly increases from 201.22 g/mol (unsubstituted) to 215.25 g/mol (2-methyl) [1].

Physicochemical property Lipophilicity Drug-likeness ADME prediction

Synthetic Scalability and Enantiomeric Purity: 2-Methylazetidine Core Access via Chemoselective N-Boc-Azetidine Reduction

Two orthogonal scalable routes to (S)-2-methylazetidine—the core scaffold liberated upon BOC deprotection of CAS 1638760-82-3—have been reported by Dowling et al. [1]. Route 1 (1,3-bis-triflate cyclization) affords the product in 61% overall yield with >99% enantiomeric excess (ee). Route 2 (chemoselective reduction of N-Boc azetidine-2-carboxylic acid) achieves 49% overall yield, also with >99% ee. Both routes avoid column chromatography and are suitable for large-scale production [1]. This contrasts with many azetidine-3-carboxylic acid derivatives, for which scalable enantioselective syntheses are less well-established in the primary literature.

Process chemistry Chiral building block Scalable synthesis Enantiomeric excess

Ring Conformation and Puckering: Cis versus Trans 2,4-Disubstituted Azetidine Configurational Effects

Kingsbury et al. established via ¹H NMR coupling constants, NOE effects, ¹³C steric shifts, and ¹⁵N NMR that the cis isomer of N-alkyl-2-carbomethoxy-4-methylazetidine favors a puckered ring conformation with major substituents at C-2 and C-4 equatorial, whereas the trans isomer displays spectral characteristics consistent with a planar or nearly planar ring [1]. Compounds lacking the C-4 methyl are also puckered, indicating that the azetidine ring conformation is tunable through substitution pattern [1]. The ¹⁵N spectra show a large difference in chemical shift between cis and trans isomers, providing a spectroscopic handle for configurational assignment [1].

Stereochemistry Ring puckering NMR spectroscopy Conformational analysis

Evidence-Backed Application Scenarios for 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid Procurement


Conformationally Constrained Peptidomimetic Design Requiring γ-Turn Stabilization

When a peptide lead series requires stabilization of a γ-turn conformation—as opposed to the β-turn typically induced by proline—CAS 1638760-82-3 provides a validated building block. The 2-methyl substitution on the azetidine ring enhances γ-turn population to ≥40% (up to 50% with additional substitution), compared to proline's predominant β-turn induction [1]. This is particularly relevant for designing peptidomimetics targeting protein-protein interactions where γ-turn geometry is critical for binding. The BOC group enables standard Fmoc-SPPS compatibility with orthogonal deprotection (TFA-labile BOC vs. piperidine-labile Fmoc).

GPCR Peptide Ligand Optimization with Position-Specific Carboxy-Azetidine Incorporation

For opioid or other GPCR peptide ligand programs, incorporation of the 2-carboxy-azetidine scaffold (accessible via deprotection of CAS 1638760-82-3) at the position-2 residue yields up to 37-fold higher receptor affinity compared to 3-carboxy-azetidine analogs [2]. The [Aze²]EM-1 peptide achieved Kiμ = 2.3 nM and GPI functional IC₅₀ = 7.9 nM, representing a 4.7-fold improvement over native endomorphin-1. This application scenario is supported by direct comparative binding data across four azetidine regioisomers and stereoisomers, providing procurement justification for the specific 2-methyl-3-carboxy substitution pattern.

Chiral Building Block Supply for Large-Scale Medicinal Chemistry Campaigns

Programs requiring multi-gram quantities of enantiopure 2-methylazetidine scaffolds benefit from the established scalable synthetic route (61% overall yield, >99% ee, chromatography-free) [3]. The BOC-protected form (CAS 1638760-82-3) enables storage at room temperature with commercial availability at 98% purity , reducing cold-chain logistics complexity compared to azetidine derivatives requiring refrigerated storage (cf. 1-Boc-azetidine-3-carboxylic acid, stored at 0–8 °C). The demonstrated process chemistry mitigates supply interruption risk for lead optimization campaigns.

Lipophilicity-Modulated ADME Optimization in Azetidine-Containing Drug Candidates

When fine-tuning LogP in a lead series, the 2-methyl group of CAS 1638760-82-3 provides a +0.36 LogP increment (from 0.4 to 0.76) relative to the unsubstituted Boc-azetidine-3-carboxylic acid . This ~2.3-fold increase in octanol/water partitioning can be exploited to enhance membrane permeability without introducing additional aromatic rings or halogens that might increase toxicological risk. The predictable physicochemical shift makes this building block a rational choice for systematic ADME optimization within azetidine-containing series.

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.